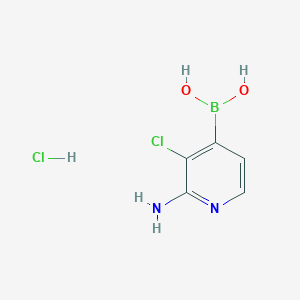
(2-Amino-3-chloropyridin-4-yl)boronicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in the synthesis of various organic molecules, especially in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-amino-3-chloropyridine with a boronic acid derivative under specific conditions. One common method is the hydroboration of 2-amino-3-chloropyridine, followed by oxidation to yield the desired boronic acid compound . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the process .
Industrial Production Methods
Industrial production of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride may involve large-scale hydroboration and oxidation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .
化学反応の分析
Types of Reactions
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Formation of the corresponding borane derivative.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed
Oxidation: Boronic acid or boronate ester.
Reduction: Borane derivative.
Substitution: Various substituted aromatic compounds, depending on the coupling partner used.
科学的研究の応用
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic structures with high precision .
類似化合物との比較
Similar Compounds
4-Chloropyridine: Another chloropyridine derivative with similar reactivity but lacking the boronic acid group.
2-Bromo-4-chloropyridine: A brominated analog with different reactivity patterns.
4-Amino-2-chloropyridine: An amino-chloropyridine compound with different functional group properties.
Uniqueness
(2-Amino-3-chloropyridin-4-yl)boronic acid hydrochloride is unique due to its boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, distinguishing it from other chloropyridine derivatives .
特性
分子式 |
C5H7BCl2N2O2 |
|---|---|
分子量 |
208.84 g/mol |
IUPAC名 |
(2-amino-3-chloropyridin-4-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C5H6BClN2O2.ClH/c7-4-3(6(10)11)1-2-9-5(4)8;/h1-2,10-11H,(H2,8,9);1H |
InChIキー |
OISBGZIOGDBDBN-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C(=NC=C1)N)Cl)(O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


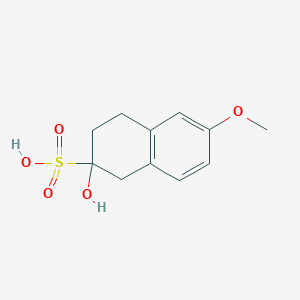
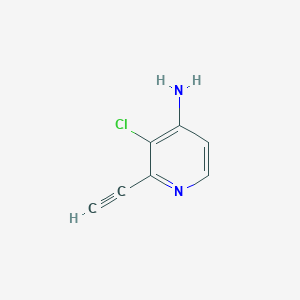
![tert-Butyl 1,6-diazaspiro[3.4]octane-1-carboxylate oxalate](/img/structure/B13131563.png)
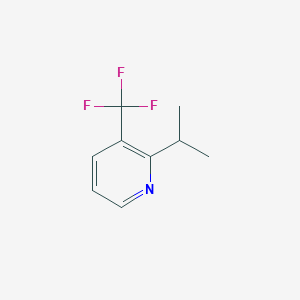

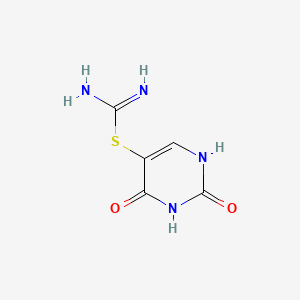
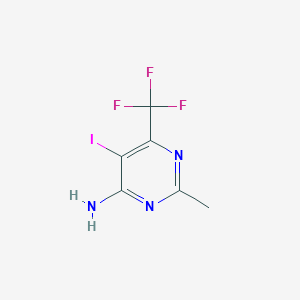
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
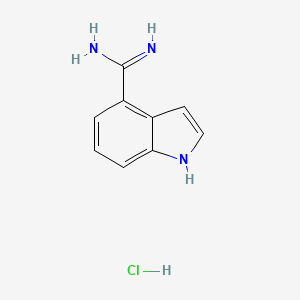
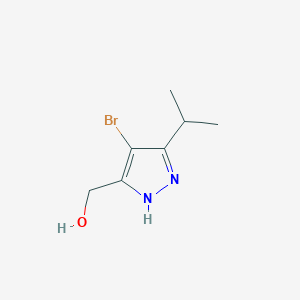

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
